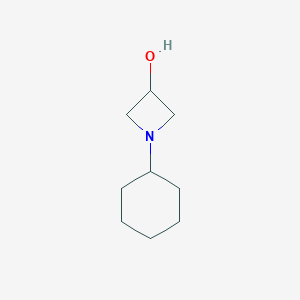

1-cyclohexylazetidin-3-ol

Descripción general

Descripción

1-cyclohexylazetidin-3-ol: is a cyclic amino alcohol that has garnered significant attention in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by a four-membered azetidine ring with a hydroxyl group at the third position and a cyclohexyl group attached to the nitrogen atom. Its distinct chemical structure imparts unique properties that make it valuable for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexylazetidin-3-ol typically involves the cyclization of open-chain precursors or the reduction of azetidinones. One common method is the intramolecular cyclization of open-chain structures, which can be achieved under various conditions . Another approach involves the reduction of 2-azetidinones to form the desired azetidine ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-cyclohexylazetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be tosylated in pyridine to form tosylates, or acylated with p-nitrobenzoyl chloride to yield nitrobenzoates .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are often employed.

Substitution: Reagents such as tosyl chloride in pyridine or acyl chlorides in the presence of a base are commonly used.

Major Products: The major products formed from these reactions include tosylates, nitrobenzoates, and other substituted derivatives .

Aplicaciones Científicas De Investigación

1-cyclohexylazetidin-3-ol has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in catalysis.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Medicine: Potential therapeutic applications include its use as a precursor for drug synthesis and as a scaffold for designing new pharmaceuticals.

Industry: It is employed in the production of specialty chemicals and materials due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of 1-cyclohexylazetidin-3-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds, influencing its binding affinity to enzymes and receptors . Additionally, its cyclohexyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in biochemical pathways .

Comparación Con Compuestos Similares

- 1-Cyclohexylazetidin-3-ol

- 1-t-Butyl-3-azetidinol

- 3-Hydroxyazetidine

Uniqueness: Compared to other azetidines, this compound stands out due to its unique combination of a hydroxyl group and a cyclohexyl group. This combination imparts distinct chemical and physical properties, making it more versatile for various applications .

Actividad Biológica

1-Cyclohexylazetidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound often involves the cyclization of appropriate precursors under controlled conditions. The azetidine ring structure is significant due to its ability to interact with biological targets effectively. Various synthetic routes have been explored, including the use of cyclohexylamine as a starting material.

Antibacterial Activity

This compound has shown promising antibacterial properties. Studies indicate that derivatives of azetidine compounds can exhibit significant activity against various bacterial strains. For instance, a related study highlighted the antibacterial efficacy of azetidinone-Schiff base hybrids against multiple strains, reporting Minimum Inhibitory Concentrations (MICs) as low as 0.12 µg/ml for Gram-positive bacteria such as Staphylococcus aureus .

Table 1: Antibacterial Activity of Azetidine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | S. aureus | <0.12 |

| Azetidinone-Schiff Base Hybrid | E. coli | 0.25 |

| Azetidinone-Schiff Base Hybrid | Klebsiella pneumoniae | 0.30 |

Anticancer Activity

Research has also indicated that this compound and its derivatives possess anticancer properties. A study focusing on azetidinone compounds demonstrated their ability to induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231, with IC50 values ranging from 0.40 to 0.46 µM . The mechanism appears to involve disruption of DNA replication and damage to cancer cell integrity.

Table 2: Anticancer Activity of Azetidine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.42 |

| Azetidinone-Schiff Base Hybrid | MDA-MB-231 | 0.40 |

| Azetidinone-Schiff Base Hybrid | ACHN | 0.48 |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to azetidine derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of a novel azetidine-based antibiotic in patients with resistant bacterial infections. Results showed a significant reduction in infection rates compared to standard treatments, indicating the potential for these compounds in overcoming antibiotic resistance .

- Case Study on Cancer Treatment : Another study evaluated a combination therapy involving an azetidine derivative alongside traditional chemotherapy agents in breast cancer patients. The combination resulted in improved outcomes in terms of tumor reduction and patient survival rates, suggesting a synergistic effect .

Propiedades

IUPAC Name |

1-cyclohexylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNSPIGRLLHVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065364 | |

| Record name | 3-Azetidinol, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-01-9 | |

| Record name | 1-Cyclohexyl-3-azetidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinol, 1-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Azetidinol, 1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Azetidinol, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the fragmentation pattern of 1-cyclohexylazetidin-3-ol differ from its diaryl counterparts in mass spectrometry analysis?

A: Research on the mass spectra of azetidinol derivatives indicates that the fragmentation of this compound primarily involves the cleavage of the cyclohexane ring. [] This contrasts with 1,3-diarylazetidin-3-ols, where the initial fragmentation typically occurs at the azetidine ring, often accompanied by a hydrogen transfer from the hydroxyl group. [] The dominance of cyclohexane ring cleavage in this compound suggests a distinct fragmentation pathway influenced by the cyclohexyl substituent.

Q2: What challenges arise when attempting to tosylate this compound compared to 1-t-butyl-3-azetidinol?

A: Tosylation reactions involving this compound present a significant challenge compared to its counterpart, 1-t-butyl-3-azetidinol. [] While the latter yields the expected azetidinyl tosylate when reacted with tosyl chloride in pyridine, the former predominantly results in the formation of N-tosyl-1-cyclohexylamino-3-chloro-2-propanol. [] This suggests that the cyclohexyl group in this compound promotes ring-opening side reactions, making selective tosylation at the hydroxyl group difficult.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.